molecular formula C8H8F3N B1392693 N-ethyl-2,3,5-trifluoroaniline CAS No. 1242962-47-5

N-ethyl-2,3,5-trifluoroaniline

Cat. No. B1392693
M. Wt: 175.15 g/mol
InChI Key: PFIGMTYJDCZRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

“N-ethyl-2,3,5-trifluoroaniline” has the chemical formula C9H9F3N. Unfortunately, the specific molecular structure analysis is not available in the search results.

Scientific Research Applications

Copper-Catalyzed N-Formylation of Amines

Research demonstrates the use of ethyl bromodifluoroacetate as an N-formylating reagent in copper-catalyzed N-formylation of amines. This process is applicable to various amines, including cyclic arylamines and aliphatic amines, to produce N-formamides in moderate-to-excellent yields (Xiao-fang Li et al., 2018).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used as an intermediate for synthesizing a range of trifluoromethyl heterocycles. Key steps include rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the creation of various trifluoromethyl-oxazoles, thiazoles, imidazoles, and other heterocycles (Mark A. Honey et al., 2012).

Plant Uptake and Biotransformation

A study on N-ethyl perfluorooctane sulfonamide (N-EtFOSA) investigated its uptake, translocation, and metabolism in various plants. This work highlights the efficient uptake of N-EtFOSA by plant roots and its in vivo metabolism to various transformation products, suggesting unique biotransformation pathways in plants (Shuyan Zhao et al., 2018).

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate undergoes phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of functionalized tetrahydropyridines. This reaction exhibits excellent yields and complete regioselectivity, expanding the scope of annulation reactions (Xue-Feng Zhu et al., 2003).

Stabilization in Battery Technology

Ethyl 4,4,4-trifluorobutyrate is used to stabilize the interface structure of Ni-rich layered cathodes and graphite anodes in batteries. This additive enhances capacity retention and maintains high Coulombic efficiency, reducing intergranular cracking and limiting metal ion dissolution at high temperatures (Koeun Kim et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, 2,3,4-trifluoroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name

N-ethyl-2,3,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIGMTYJDCZRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,3,5-trifluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2,3,5-trifluoroaniline
Reactant of Route 2
Reactant of Route 2
N-ethyl-2,3,5-trifluoroaniline
Reactant of Route 3
Reactant of Route 3
N-ethyl-2,3,5-trifluoroaniline
Reactant of Route 4
Reactant of Route 4
N-ethyl-2,3,5-trifluoroaniline
Reactant of Route 5
Reactant of Route 5
N-ethyl-2,3,5-trifluoroaniline
Reactant of Route 6
Reactant of Route 6
N-ethyl-2,3,5-trifluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.